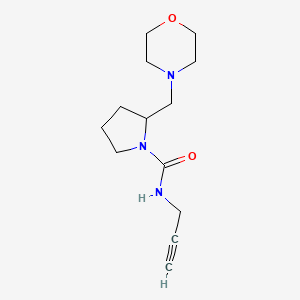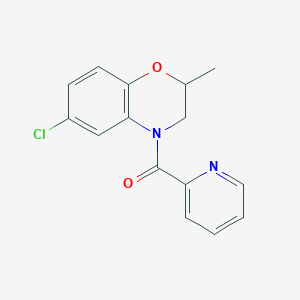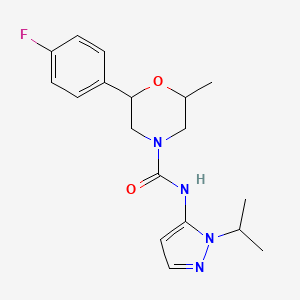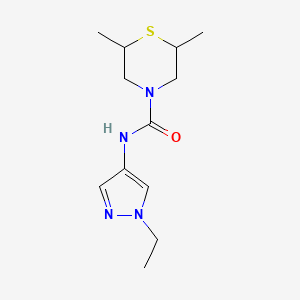
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide, also known as MPYC, is a synthetic compound that has been studied for its potential applications in scientific research. MPYC is a small molecule that can be synthesized using various methods, and its mechanism of action has been investigated in detail.
Mécanisme D'action
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide acts as a selective inhibitor of the α7 nicotinic acetylcholine receptor by binding to the receptor's orthosteric site. This binding prevents the receptor from opening in response to acetylcholine, which results in a decrease in calcium influx and neurotransmitter release. The inhibition of the α7 nicotinic acetylcholine receptor by 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and decreasing oxidative stress. 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has also been shown to have a neuroprotective effect, which may be due to its ability to inhibit the α7 nicotinic acetylcholine receptor and reduce calcium influx and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more specific investigations of the receptor's role in neurological processes. However, one limitation of using 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide, including investigating its potential as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration of 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide for these applications. Additionally, the potential off-target effects of 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide should be further investigated to better understand its mechanism of action. Finally, the development of more selective and potent inhibitors of the α7 nicotinic acetylcholine receptor may lead to the development of more effective therapies for neurological disorders.
Méthodes De Synthèse
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 2-pyrrolidinone with propargylamine in the presence of a catalyst, the reaction of 2-pyrrolidinone with propargyl bromide in the presence of a base, and the reaction of 2-pyrrolidinone with propargyl alcohol in the presence of a Lewis acid. The yield and purity of the synthesized 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide can vary depending on the method used, and further purification may be required.
Applications De Recherche Scientifique
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been used to study the role of the α7 nicotinic acetylcholine receptor in memory, learning, and attention, and its potential as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-2-5-14-13(17)16-6-3-4-12(16)11-15-7-9-18-10-8-15/h1,12H,3-11H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTAVKJXLZJXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)


![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)



![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)
